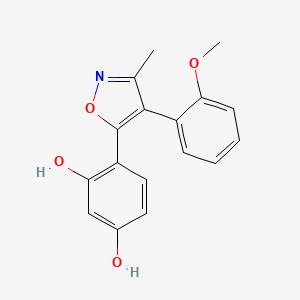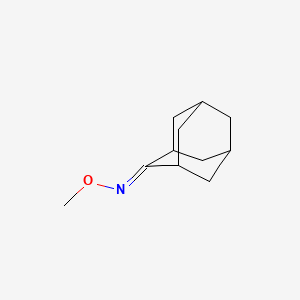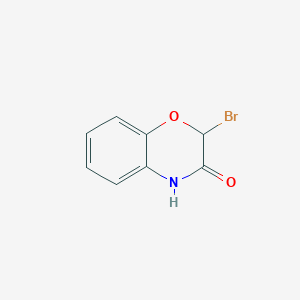![molecular formula C12H21ClN2O B2526480 1-[1,4']Bipiperidinyl-1'-yl-2-chloro-ethanone CAS No. 883546-10-9](/img/structure/B2526480.png)
1-[1,4']Bipiperidinyl-1'-yl-2-chloro-ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1,4']Bipiperidinyl-1'-yl-2-chloro-ethanone is a useful research compound. Its molecular formula is C12H21ClN2O and its molecular weight is 244.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Applications in Environmental Toxicology
Compounds similar to "1-[1,4']Bipiperidinyl-1'-yl-2-chloro-ethanone" might be studied within the scope of environmental toxicology. For example, studies on 1,1,1-trichloro-2,2-bis(p-chlorophenyl)-ethane (DDT) and its metabolite 1,1-Dichloro-2,2-bis(p,p'-chlorophenyl)ethylene (DDE) have shown these compounds act as endocrine disruptors in humans and wildlife. Their persistence and bioaccumulation through the food chain make them subjects of environmental health research, focusing on reproductive and immune systems impacts, as well as their effects on mitochondrial function and apoptosis pathways (Burgos-Aceves et al., 2021).
Applications in Chemical Synthesis and Pharmacology
Compounds like chromones (1-benzopyran-4-ones), which share some structural similarities with complex organic compounds, are associated with significant physiological activities such as anti-inflammatory, antidiabetic, antitumor, and anticancer properties. Their study focuses on understanding their antioxidant properties, which are crucial for neutralizing active oxygen and free radicals, potentially inhibiting or delaying cell impairment leading to diseases (Yadav et al., 2014).
Applications in Environmental Remediation
Research into the bioremediation of contaminated soils, particularly those affected by persistent organic pollutants such as DDT, explores the potential of various microorganisms to degrade such compounds. This research is critical for developing cost-effective and environmentally friendly methods to reduce concentrations of persistent chemicals in soils, thus mitigating their long-term environmental impact (Foght et al., 2001).
特性
IUPAC Name |
2-chloro-1-(4-piperidin-1-ylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21ClN2O/c13-10-12(16)15-8-4-11(5-9-15)14-6-2-1-3-7-14/h11H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KETHBBKMZKINSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCN(CC2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[1-(Cyclohex-3-ene-1-carbonyl)azetidin-3-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2526401.png)
![(1R,5S)-5-Methyl-6-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B2526402.png)
![N-(3-chlorophenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2526403.png)
![2,4-dichlorophenyl 5-chloro-1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboximidoate](/img/structure/B2526404.png)
![(E)-1-[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B2526405.png)
![N-benzhydryl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2526406.png)

![2-Chloro-N-(2,2-difluoro-3-hydroxypropyl)-N-[(4-fluoro-3-methoxyphenyl)methyl]acetamide](/img/structure/B2526410.png)

![2-(3-(tert-butyl)-1H-pyrazol-5-yl)-1H-benzo[d]imidazole](/img/structure/B2526413.png)



